

Comprehensive Technical Guide: 3-Alkoxyaniline Derivatives

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Compound of Interest

Compound Name: 3-[(Pentan-3-yl)oxy]aniline

CAS No.: 653604-37-6

Cat. No.: B12530532

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Executive Summary

3-Alkoxyanilines (m-alkoxyanilines) are critical aromatic intermediates defined by the presence of an amino group (

) and an alkoxy group (

) in a meta relationship on a benzene ring.[1][2][3] This structural motif is electronically unique: both substituents are electron-donating by resonance (

) but inductively withdrawing (

) to varying degrees.[1][2][3] This "mismatched" electronic push-pull makes them versatile scaffolds in the synthesis of azo dyes, agrochemicals, and high-value pharmaceuticals (e.g., Brexpiprazole).[1][4]

This guide provides a rigorous analysis of their synthesis, chemical behavior, and application in drug development.[1][4]

Chemical Structure & Electronic Properties[1][2]

The 3-alkoxyaniline core exhibits distinct reactivity due to the cooperative directing effects of its substituents.^{[2][3]}

- Amino Group (): Strong activator, ortho, para-director.^{[1][2][3][4]}
- Alkoxy Group (): Moderate activator, ortho, para-director.^{[1][2][3][4]}
- Meta-Relationship: The 3-position placement means their directing effects reinforce each other at the C4 and C6 positions, while the C2 position is sterically crowded but electronically activated.^{[1][2][3]}

Reactivity Hotspots

- C4/C6: Primary sites for Electrophilic Aromatic Substitution (EAS) (e.g., halogenation, nitration).^{[1][4]}
- C2: Secondary site for EAS; often requires blocking C4 to access.^[2]
- N1: Nucleophilic center for acylation, alkylation, or diazotization.^{[1][4]}

Synthetic Pathways^{[1][4][5][6][7]}

High-purity synthesis is essential for pharmaceutical applications.^{[2][3]} Two primary industrial routes exist: Reduction of Nitroarenes and O-Alkylation of Aminophenols.^{[2][3]}

Method A: Catalytic Hydrogenation of 3-Alkoxy nitrobenzenes

This is the preferred industrial route due to atom economy and scalability.^{[2][3]}

Protocol:

- Substrate: 3-Nitroanisole (or corresponding alkoxy derivative).^[2]
- Catalyst: 5% Pd/C or Raney Nickel.

- Solvent: Methanol or Ethanol.[2]
- Conditions: 3–5 bar pressure, 40–60°C.
- Workup: Filtration of catalyst (under inert atmosphere to prevent ignition), followed by distillation.



Technical Insight: Avoid acidic conditions during workup to prevent hydrolysis of the alkoxy group (ether cleavage).[1]

Method B: O-Alkylation of 3-Aminophenol

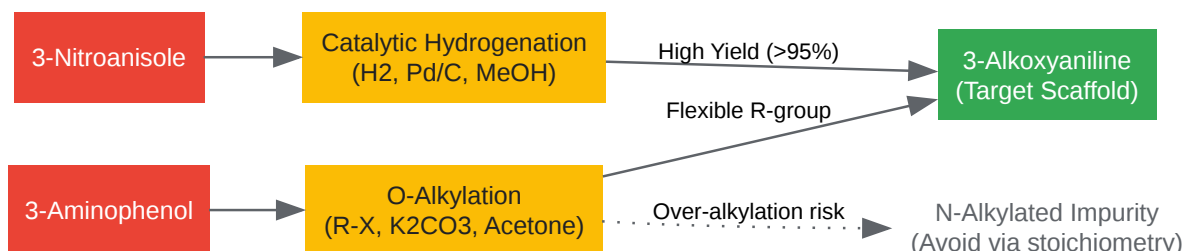
Used when the specific alkoxy chain is complex (e.g., fluorinated chains) or not available as a nitro-precursor.[1][2][3]

Protocol:

- Substrate: 3-Aminophenol.
- Base: Potassium Carbonate () or Sodium Hydroxide ().
- Alkylating Agent: Alkyl halide () or Dialkyl sulfate.[2]
- Solvent: Acetone or DMF (aprotic polar solvents favor O-alkylation over N-alkylation).[1][2][3]

- Control: Strict stoichiometry (1.05 eq. base) is required to prevent N-alkylation side products.
[1][2][3]

Visualization: Synthetic Logic Flow



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Caption: Comparison of reductive (top) and alkylation (bottom) pathways for 3-alkoxyaniline synthesis.

Pharmaceutical Applications

The 3-alkoxyaniline moiety acts as a bioisostere for other aromatic systems, improving solubility and metabolic stability.[1][2]

Case Study: Brexpiprazole (Rexulti)

Brexpiprazole is an FDA-approved atypical antipsychotic.[1][2][3]

- Role of Scaffold: The 3-methoxyaniline fragment is acylated to form the N-cinnamoyl-3-methoxyaniline intermediate.[2][3]
- Function: The methoxy group at the meta-position provides a specific steric and electronic profile that optimizes binding affinity to Dopamine D₂ and Serotonin 5-HT_{1A} receptors.[2][3]

Case Study: Oteseconazole (Vivjoa)

An antifungal agent utilizing a fluorinated alkoxy chain.[1][2][5]

- Role of Scaffold: Contains a trifluoroethoxy group on the phenyl ring.[5]

- Significance: The fluorinated alkoxy group increases lipophilicity and metabolic resistance compared to a standard methoxy group.

Data Summary: Key Pharmaceutical Intermediates

Drug Name	Therapeutic Area	Scaffold Role	Starting Material
Brexpiprazole	Antipsychotic	Linker unit (Amide formation)	3-Methoxyaniline
Oteseconazole	Antifungal	Core pharmacophore	4-(2,2,2-trifluoroethoxy)aniline*
Gefitinib	Oncology (EGFR)	Quinazoline substitution	3-Chloro-4-fluoroaniline (Analog)

*Note: Oteseconazole uses a para-substituted analog, but the chemistry of introducing the fluoro-alkoxy chain via O-alkylation is identical to Method B described above.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Reactivity & Functionalization[\[1\]](#)[\[3\]](#)[\[4\]](#)

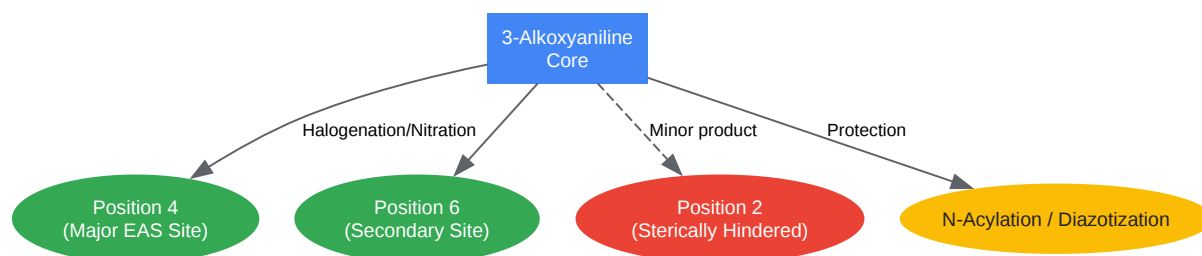
Understanding the regioselectivity of the 3-alkoxyaniline ring is crucial for designing downstream derivatives.[\[2\]](#)

Electrophilic Aromatic Substitution (EAS)

The amino and alkoxy groups direct incoming electrophiles to the ortho and para positions relative to themselves.[\[1\]](#)

- Position 4 (Para to NH₂, Ortho to OR): Highly reactive.[\[1\]](#)[\[4\]](#) Major product for halogenation.[\[2\]](#)
- Position 6 (Ortho to NH₂, Para to OR): Reactive.[\[1\]](#)[\[4\]](#)
- Position 2 (Ortho to both): Sterically hindered; formed in minor amounts.[\[1\]](#)

Visualization: Regioselectivity Map



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Caption: Regioselectivity of electrophilic attack on the 3-alkoxyaniline ring.

Safety & Handling (E-E-A-T)

Warning: 3-Alkoxyanilines are toxic and potential mutagens.[2][3] Strict adherence to safety protocols is mandatory.

- Acute Toxicity: LD50 (Oral, Rat) is typically ~500 mg/kg.[1][4]
- Hazard Codes: H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory irritant), H373 (Organ damage).[1][4]
- Specific Hazard: Methemoglobinemia.[2] Like many anilines, absorption through skin or inhalation can oxidize hemoglobin, reducing blood oxygen-carrying capacity.[1][4]
 - Symptom:[3][6] Cyanosis (blue skin/lips).[1][2]
 - First Aid: Remove from exposure immediately.[2] Administer oxygen.[2] Methylene blue is the specific antidote.[2]

Handling Protocol:

- PPE: Butyl rubber gloves (nitrile may degrade), chemical splash goggles, and a NIOSH-approved respirator if dust/vapor is present.[1]
- Engineering Controls: All weighing and transfer must occur inside a certified fume hood.

- Waste: Segregate as hazardous organic waste. Do not mix with oxidizers (risk of exothermic reaction).[1][2]

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